molecular formula C12H17ClFN B13299159 [(3-Chloro-4-fluorophenyl)methyl](pentyl)amine

[(3-Chloro-4-fluorophenyl)methyl](pentyl)amine

Cat. No.: B13299159
M. Wt: 229.72 g/mol
InChI Key: ONYPJQYRSOXUKC-UHFFFAOYSA-N
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Description

(3-Chloro-4-fluorophenyl)methylamine is an organic compound that features a combination of chloro, fluoro, and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-fluorophenyl)methylamine typically involves the reaction of 3-chloro-4-fluorobenzyl chloride with pentylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods

Industrial production of (3-Chloro-4-fluorophenyl)methylamine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-fluorophenyl)methylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted derivatives with different functional groups.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine or alcohol derivatives.

Scientific Research Applications

(3-Chloro-4-fluorophenyl)methylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Chloro-4-fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The chloro and fluoro groups enhance its binding affinity and specificity by forming strong interactions with the target sites .

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-4-fluorophenyl)methylamine
  • (3-Chloro-4-fluorophenyl)methylamine
  • (3-Chloro-4-fluorophenyl)methylamine

Uniqueness

(3-Chloro-4-fluorophenyl)methylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The pentyl chain provides additional hydrophobic interactions, enhancing its binding affinity and specificity compared to shorter alkyl chain analogs .

Properties

Molecular Formula

C12H17ClFN

Molecular Weight

229.72 g/mol

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]pentan-1-amine

InChI

InChI=1S/C12H17ClFN/c1-2-3-4-7-15-9-10-5-6-12(14)11(13)8-10/h5-6,8,15H,2-4,7,9H2,1H3

InChI Key

ONYPJQYRSOXUKC-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCC1=CC(=C(C=C1)F)Cl

Origin of Product

United States

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